[2-(4-Chlorophenoxy)pyridin-3-yl]methanol
Description
Contextualization within Pyridine (B92270) Derivatives and Phenoxypyridines in Academic Inquiry
Pyridine and its derivatives are fundamental heterocyclic compounds that are subjects of extensive academic and industrial research. researchgate.netsciencepublishinggroup.com The pyridine ring is a key structural motif in numerous natural products, including vitamins and alkaloids. researchgate.net In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net Pyridine derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov
Phenoxypyridines, a subclass of pyridine derivatives characterized by a phenoxy group attached to the pyridine ring, have garnered significant attention in drug discovery and agrochemistry. Research has demonstrated that phenoxypyridine derivatives can act as potent inhibitors of various enzymes and receptors. For instance, certain 2-substituted-4-phenoxypyridine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.gov Other studies have explored 2-(phenoxypyridine)-3-phenylureas as potential antithrombotic agents. nih.gov Furthermore, novel phenoxypyridine derivatives have been investigated as herbicides, indicating their relevance in agricultural science. nih.gov The synthesis of these compounds is an active area of research, with methods being developed for efficient and environmentally benign preparation. rsc.org
Table 1: Examples of Studied Phenoxypyridine Derivatives and Their Applications
| Compound Class | Application Area | Research Focus |
| 2-Substituted-4-phenoxypyridines | Oncology | Antiproliferative activity against cancer cells nih.gov |
| 2-(Phenoxypyridine)-3-phenylureas | Hematology | Antithrombotic agents nih.gov |
| Phenoxypyridines with coumarin | Agrochemicals | Herbicidal activity nih.gov |
| 4-Phenoxypyridine derivatives | Oncology | c-Met kinase inhibitors for cancer therapy nih.gov |
Significance and Research Trajectory of Substituted Pyridinemethanols
The pyridinemethanol moiety, which consists of a pyridine ring substituted with a hydroxymethyl group (-CH₂OH), is another crucial pharmacophore in drug design. guidechem.com Pyridinemethanols serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.comgoogle.com The hydroxyl group can participate in hydrogen bonding, which is critical for molecular recognition at biological targets, and it also provides a site for further chemical modification.
The research trajectory for substituted pyridinemethanols is focused on the development of novel therapeutic agents. For example, derivatives of (pyridin-2-yl)methanol have been investigated as potent and selective antagonists for the TRPV3 ion channel, which is implicated in pain sensation and skin disorders. nih.govresearchgate.net The synthesis of these compounds often involves the reduction of corresponding pyridine aldehydes or carboxylic acids. The strategic placement of various substituents on both the pyridine ring and the methanol (B129727) group allows for the fine-tuning of their pharmacological and physicochemical properties. nih.gov
Table 2: Research Interest in Substituted Pyridinemethanols
| Compound Type | Area of Investigation | Potential Application |
| (Pyridin-2-yl)methanol Derivatives | Ion Channel Modulation | Treatment of neuropathic pain and skin disorders nih.govresearchgate.net |
| General Pyridinemethanols | Organic Synthesis | Building blocks for pharmaceuticals and agrochemicals guidechem.com |
| Substituted Pyridine Methanols | Medicinal Chemistry | Development of hypoglycemic agents chemicalbook.com |
Given the established importance of phenoxypyridines and substituted pyridinemethanols, the compound [2-(4-Chlorophenoxy)pyridin-3-yl]methanol represents an interesting, albeit currently unexplored, molecule for future chemical and biological research.
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-chlorophenoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSTJZNSSFBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chlorophenoxy Pyridin 3 Yl Methanol and Analogous Structures
Established Chemical Synthesis Pathways
Traditional synthetic routes to substituted pyridines often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines, cycloaddition reactions, or the modification of pre-existing pyridine (B92270) rings. acsgcipr.orgbaranlab.org These methods have been refined over time to allow for the construction of complex, highly substituted pyridine derivatives.
Oxidative and Reductive Transformation Sequences in Pyridine Ring Systems
Oxidative and reductive transformations are fundamental to installing and modifying functional groups on the pyridine ring. A common and expedient route to substituted pyridines is the oxidative aromatization of 1,4-dihydropyridine (B1200194) (1,4-DHP) precursors. jcbsc.org This approach allows for the initial construction of a dihydropyridine (B1217469) ring, often through multi-component reactions like the Hantzsch synthesis, followed by an oxidation step to furnish the aromatic pyridine ring. jcbsc.orgacsgcipr.org Various oxidizing agents have been employed for this purpose, including silica-supported ceric ammonium (B1175870) nitrate, pyridinium (B92312) chlorochromate (PCC), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and manganese dioxide. jcbsc.org
Conversely, reductive steps are crucial for generating functionalities like the methanol (B129727) group in the target molecule. For instance, a plausible route to [2-(4-Chlorophenoxy)pyridin-3-yl]methanol would involve the reduction of a corresponding carboxylic acid, ester, or aldehyde at the C-3 position of the pyridine ring. A patent for the preparation of the analogous (4-chlorophenyl)-2-pyridyl methanol illustrates a two-step sequence involving oxidation followed by reduction. google.com In this process, 2-(p-chlorobenzyl)pyridine is first oxidized to 2-benzoylpyridine (B47108) using an oxidizing agent like potassium permanganate. google.com The resulting ketone is then reduced to the final methanol product using a suitable reducing agent. google.com Similarly, the reduction of a pyrazole-4-carbaldehyde to a primary alcohol using sodium borohydride (B1222165) is a well-established transformation in the synthesis of related heterocyclic methanols. mdpi.com
| Transformation | Precursor | Reagents | Product | Reference |
| Oxidation | 2-(p-chlorobenzyl)pyridine | Potassium Permanganate | 2-(4-chlorobenzoyl)pyridine | google.com |
| Reduction | 2-(4-chlorobenzoyl)pyridine | Reductive Agent | (4-chlorophenyl)-pyridin-2-ylmethanol | google.com |
| Aromatization | 1,4-Dihydropyridine | DDQ, MnO2, PCC | Pyridine | jcbsc.org |
| Reduction | Pyrazole-4-carbaldehyde | Sodium Borohydride (NaBH4) | Pyrazol-4-yl]methanol | mdpi.com |
Phenoxylation Reactions Involving Pyridine Precursors
The introduction of a phenoxy group onto the pyridine ring, specifically at the C-2 position, is a key step in the synthesis of this compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A pyridine precursor bearing a suitable leaving group, such as a halogen (e.g., 2-chloropyridine (B119429) or 2-bromopyridine), is reacted with the corresponding phenoxide, in this case, 4-chlorophenoxide. The reaction is often facilitated by a base and may be catalyzed by a transition metal, such as copper.
An alternative modern approach involves the use of aryne chemistry. researchgate.net For example, 2-phenoxy-pyridine derivatives can be synthesized by reacting pyridine-2(1H)-one derivatives with a benzyne (B1209423) precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride (B91410) source like cesium fluoride. researchgate.net This method generates a highly reactive aryne intermediate that is trapped by the pyridinone to form the desired C-O bond. researchgate.net
Alkylation and Functionalization Strategies for Pyridinemethanol Moieties
Once the core pyridinemethanol structure is formed, further functionalization can be achieved through various alkylation and modification strategies. The hydroxyl group of the methanol moiety can be transformed into other functional groups or used as a handle for further reactions.
Direct C-H alkylation of the pyridine ring is a powerful tool for introducing alkyl substituents. researchgate.net While classical methods often require pre-functionalization of the pyridine ring, modern techniques allow for direct C-H functionalization. researchgate.net For instance, visible-light-mediated protocols can achieve C-H alkylation of pyridine derivatives by combining N-alkoxypyridinium ions with alkanes in the presence of a photocatalyst. researchgate.net Another approach involves pyridine-mediated, transition-metal-free direct N-alkylation of anilines using alcohols, which operates via a borrowing hydrogen mechanism. rsc.org Although this example focuses on N-alkylation of an external amine, the principles of hydrogen transfer could be relevant in other functionalization reactions. For the pyridine ring itself, reactions with organometallic reagents like Grignard reagents or organolithiums can introduce alkyl or aryl groups, often directed by existing substituents or through the use of N-oxides. organic-chemistry.orgnih.gov
Role of Catalytic Methods in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of pyridine derivatives, offering efficiency, selectivity, and milder reaction conditions. researchgate.netnumberanalytics.com A wide array of catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed. researchgate.net Transition metals like palladium, copper, rhodium, iron, and ruthenium are extensively used. numberanalytics.comnumberanalytics.comacsgcipr.org
Key Catalytic Approaches in Pyridine Synthesis:
Transition Metal-Catalyzed Cyclizations: Metals can catalyze [2+2+2] cycloadditions of alkynes and nitriles to form the pyridine ring, a highly atom-economical method. numberanalytics.comacsgcipr.org
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are invaluable for attaching aryl, alkyl, or alkynyl groups to a pre-formed pyridine ring.
C-H Activation: Rhodium and other metals can catalyze the chelation-assisted C-H activation of substrates like α,β-unsaturated ketoximes for reaction with alkynes to afford highly substituted pyridines. organic-chemistry.org
Nanocatalysis: Magnetic nanocatalysts have gained attention due to their high surface area, easy preparation, and simple separation and reusability. rsc.org For instance, Fe3O4-based nanocatalysts have been used to synthesize various pyridine derivatives, including pyrano[2,3-b]pyridines and 2,4,6-triarylpyridines, through multi-component reactions. rsc.org
Heterogeneous Catalysis: Solid-supported catalysts, such as those based on zeolites or activated fly ash, offer advantages in terms of catalyst recyclability and process sustainability. numberanalytics.combhu.ac.in Activated fly ash has been reported as an efficient, eco-friendly, and reusable catalyst for synthesizing imidazo[1,2-a]pyridines. bhu.ac.in
Novel Synthetic Approaches and Methodological Advancements
Research continues to push the boundaries of pyridine synthesis, focusing on developing more sustainable, efficient, and selective methods. This includes the exploration of biocatalysis for creating chiral molecules.
Bio-catalysis in the Preparation of Chiral Pyridinemethanol Derivatives
Chiral pyridyl alcohols are valuable intermediates in the pharmaceutical industry and serve as chiral auxiliaries in asymmetric synthesis. researchgate.net Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov
Enzymes, particularly lipases and oxidoreductases, are widely used for the kinetic resolution of racemic pyridyl alcohols or the asymmetric reduction of corresponding ketones. researchgate.netias.ac.in
Examples of Biocatalytic Methods:
Kinetic Resolution: The enzymatic resolution of racemic 1-(2-pyridyl)ethanols can be achieved through lipase-catalyzed asymmetric acetylation using vinyl acetate. acs.org Candida antarctica lipase (B570770) (CAL), often immobilized as Novozym 435, is highly effective, yielding the (R)-acetate and unreacted (S)-alcohol with excellent enantiomeric purity. ias.ac.inacs.org
Asymmetric Reduction: Ketoreductases can asymmetrically reduce a ketone precursor to a specific enantiomer of the alcohol.
Deracemization: This one-pot process combines stereoselective oxidation of one enantiomer of an alcohol with the stereoselective reduction of the intermediate ketone back to the other enantiomer. Whole cells of Candida parapsilosis have been shown to deracemize (RS)-α-methyl-4-pyridinemethanol to produce (R)-α-methyl-4-pyridinemethanol with high enantiomeric excess (97%) and yield (99%). researchgate.net
| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Key Findings | Reference |
| Enantioselective Acetylation | Candida antarctica lipase (CAL) | Racemic 1-(2-pyridyl)ethanols | (R)-acetate and (S)-alcohol | Excellent enantiopurity; reaction can be accelerated at higher temperatures. | acs.org |
| Kinetic Resolution | Novozym 435 (immobilized CAL) | (R,S)-α-methyl-4-pyridinemethanol | Enantiomerically pure alcohol | Reaction follows Ping-Pong Bi-Bi mechanism; catalyst is stable and reusable. | ias.ac.in |
| Deracemization (Stereoinversion) | Whole cells of Candida parapsilosis | (RS)-α-methyl-4-pyridinemethanol | (R)-α-methyl-4-pyridinemethanol | 97% enantiomeric excess and 99% yield under optimized conditions. | researchgate.net |
Microwave-Assisted and Green Chemistry Techniques for Analogous Compounds
The synthesis of 2-aryloxypyridine derivatives, a key structural motif in this compound, has been a focal point for the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation has demonstrated remarkable efficacy in accelerating traditionally slow reactions, such as nucleophilic aromatic substitution (SNAAr) and metal-catalyzed cross-coupling reactions, which are pivotal for the formation of the aryloxy-pyridine bond.
One of the prominent green chemistry approaches is the use of microwave irradiation to facilitate the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. While traditionally requiring harsh conditions and long reaction times, microwave assistance has been shown to significantly improve the efficiency of this transformation for the synthesis of diaryl ethers. nih.gov This methodology can be extended to the synthesis of 2-aryloxypyridines from corresponding 2-halopyridines and phenols. The use of microwave heating can lead to improved yields and dramatically shorter reaction times compared to conventional heating methods. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for microwave-assisted synthesis of biaryls and related structures. While typically used for C-C bond formation, modifications of these methods can be applied to C-O bond formation. For instance, a palladium acetate/benzimidazolium salt system has been effectively used in the microwave-assisted Suzuki-Miyaura coupling of 2- and 3-halopyridines. nih.gov The optimization of solvent systems, such as a DMF/H₂O mixture, has been crucial for achieving high yields in these rapid, microwave-promoted reactions. nih.gov
Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. These techniques often involve the use of a solid support, such as silica (B1680970) gel or alumina, impregnated with a reagent. For the reduction of a carbonyl group, a key transformation to obtain the methanol moiety in the target compound, sodium borohydride supported on silica gel has been used for the solventless reduction of aldehydes and ketones under microwave irradiation. sapub.org This method offers high yields, reduced reaction times, and minimizes waste compared to conventional solution-phase reductions. sapub.orgcem.com The efficiency of such reactions is often dependent on the steric hindrance of the carbonyl compound. sapub.org
The following interactive data table summarizes findings from studies on microwave-assisted and green chemistry approaches for the synthesis of analogous compounds, highlighting the reaction conditions and outcomes.
Interactive Data Table: Microwave-Assisted and Green Chemistry Synthesis of Analogous Structures
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Method | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O (1:1) | Microwave | 120 | 30 min | 2-Phenylpyridine | 70 | nih.gov |
| 2-Acetylnaphthalene | Benzaldehyde | KOC₂H₅ | Ethanol | Microwave | - | A few min | Chalcone (B49325) | 80-95 | nih.gov |
| Chalcone | Hydrazine | Acetic Acid | Glacial AcOH | Microwave | - | 2-12 min | 3,5-Arylated 2-pyrazoline | 82-99 | nih.gov |
| Aldehydes/Ketones | - | NaBH₄ on Silica Gel | Solvent-free | Microwave | - | 10 min | Alcohols | >70 | sapub.org |
| 2-Amino-5-bromopyridine | Bromomalonaldehyde | - | EtOH/H₂O (1:1) | Microwave | 110 | 10 min | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | High | researchgate.net |
| ω-Amido alcohols | - | Polyphosphoric acid esters | CHCl₃ or Solvent-free | Microwave | - | Short | Cyclic iminoethers | Good to Excellent | nih.gov |
The synthesis of functionalized pyridine derivatives often involves multiple steps. Microwave assistance can be advantageously applied to various stages of a synthetic sequence. For instance, the preparation of 3-formyl substituted imidazo[1,2-a]pyridines has been efficiently achieved through a microwave-assisted, metal-free method, showcasing the versatility of this technology in constructing complex heterocyclic systems. researchgate.net
Green chemistry principles also encourage the use of environmentally benign and reusable catalysts. Copper-based catalysts, which are less toxic and more abundant than palladium, are attractive for cross-coupling reactions. mdpi.com The development of novel ligands, such as oxalohydrazides, has led to highly efficient copper-catalyzed C-O coupling reactions with high turnover numbers, paving the way for more sustainable synthetic routes to biaryl ethers. nih.gov Furthermore, the use of water as a green solvent in copper-catalyzed N-arylation reactions highlights the potential for developing environmentally friendly protocols for analogous C-O bond formations. researchgate.net
Biological Activity Investigations of 2 4 Chlorophenoxy Pyridin 3 Yl Methanol and Its Derivatives in in Vitro Systems
Enzyme Inhibition Studies
The ability of small molecules to selectively inhibit enzymes is a fundamental mechanism of action for many therapeutic agents. Research into the enzymatic inhibition profile of [2-(4-4-Chlorophenoxy)pyridin-3-yl]methanol and its derivatives has focused on several key enzymes implicated in various physiological and pathological processes.
Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition Mechanisms
Protoporphyrinogen IX oxidase (PPO) is an important enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. Inhibition of this enzyme can lead to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species and subsequent cellular damage. This mechanism is the basis for the action of several classes of herbicides.
Derivatives of phenoxypyridine have been investigated as potential PPO inhibitors. While specific studies on [2-(4-Chlorophenoxy)pyridin-3-yl]methanol are not extensively detailed in publicly available literature, research on analogous structures provides insights into potential mechanisms. For instance, novel PPO inhibitors with diphenyl ether scaffolds, a core component of the title compound, have shown significant inhibitory activity. Molecular docking studies of these related compounds suggest that the phenoxy and pyridine (B92270) moieties can interact with key amino acid residues in the active site of the PPO enzyme, such as PHE-392 and ARG-98, through π-π stacking and hydrogen bonding, respectively. This interaction blocks the substrate from accessing the active site, thereby inhibiting the enzyme.
The herbicidal activity of such compounds is often evaluated by determining their half-inhibitory concentration (IC50) against PPO from various plant species. For example, some novel phenoxypyridine derivatives have demonstrated IC50 values in the range of 0.032 ± 0.008 mg/L to 3.245 ± 0.247 mg/L against corn PPO.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
While direct studies on the effect of this compound on the MAPK pathway are limited, the broader class of pyridine derivatives has been explored for its potential to modulate this pathway. The MAPK pathway consists of several key kinases, including ERK, JNK, and p38. The modulation of these kinases can lead to either pro-proliferative or pro-apoptotic effects depending on the specific compound and cellular context. The general mechanism of MAPK pathway inhibitors involves binding to the ATP-binding site of the kinases, thereby preventing their phosphorylation and activation.
Activating Transcription Factor 4 (ATF4) Pathway Inhibition
Activating Transcription Factor 4 (ATF4) is a key component of the integrated stress response, a cellular program that is activated by various stress conditions such as amino acid deprivation, endoplasmic reticulum stress, and oxidative stress. Under prolonged or severe stress, the ATF4 pathway can promote apoptosis.
Receptor Binding and Signaling Pathway Modulation
In addition to enzyme inhibition, the biological activity of a compound can be mediated through its interaction with cellular receptors, leading to the modulation of signaling pathways.
Ligand-Receptor Interaction Analysis (e.g., Adenosine A1 Receptor)
The Adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the body and is involved in various physiological processes, including neurotransmission, cardiac function, and inflammation. Modulators of the A1 receptor have therapeutic potential for a range of disorders.
There is a lack of specific studies detailing the interaction of this compound with the Adenosine A1 receptor. However, the analysis of ligand-receptor interactions for novel compounds typically involves radioligand binding assays to determine the binding affinity (Ki) of the compound for the receptor. Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Computational docking studies can also provide insights into the potential binding mode of the compound within the receptor's binding pocket.
Antimicrobial Efficacy in Microbiological Models
In Vitro Antimycobacterial Activity
The antimycobacterial potential of this compound derivatives has been an area of active research. A series of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and Mycobacterium avium. While some of the synthesized compounds demonstrated a weak activity against these strains, this study highlights the exploration of pyridine-containing scaffolds for antimycobacterial drug discovery. nih.gov
In a different study, a new series of N-(3/4-substituted phenyl) 4/5-chloro-2-methoxybenzamides and their thioxo analogues were synthesized and tested against Mycobacterium tuberculosis H37Rv, as well as two atypical strains, Mycobacterium kansasii and Mycobacterium avium. The results indicated that the benzthioanilide derivatives were more active than their corresponding benzanilide (B160483) counterparts. Notably, the compound 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide exhibited a minimal inhibition concentration (MIC) of 2 µmol/L against M. tuberculosis. nih.gov
Antibacterial and Antifungal Spectrum Analysis
The broader antimicrobial spectrum of pyridine derivatives has also been investigated. In one study, newly synthesized 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles were assayed for their biological activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Some of these compounds showed moderate activity at a concentration of 50 µg/ml. researchgate.net
Another study focused on pyrazolyl-2,4-thiazolidinediones, which were synthesized and tested for their in vitro antibacterial and antifungal activity. The antimicrobial evaluation revealed that some of these compounds possess remarkable antifungal activity. In terms of antibacterial action, they were found to be effective against Gram-positive bacteria, although none of the compounds showed efficacy against Gram-negative bacteria. nih.gov
Furthermore, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized. One of these compounds, 4f , which has chloro substituents at both the 5th and 6th positions of the pyridine ring, demonstrated significant fungicidal activity against cucumber downy mildew with an EC50 value of 1.96 mg/L. mdpi.com
Anti-parasitic Activities (e.g., Leishmanicidal, Trypanocidal)
Derivatives of this compound have shown promising activity against various parasites. In a study focusing on (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives, three compounds, 21 , 22 , and 23 , which are chalcone (B49325) derivatives, exhibited significant leishmanicidal activity. Their EC50 values were 9.24 ± 1.00 µM, 12.37 ± 1.15 µM, and 5.69 ± 2.65 µM, respectively, which were more potent than the reference drug miltefosine (B1683995) (EC50 25 ± 1.40 µM). nih.gov
With regard to trypanocidal activity, compounds 22 and 23 from the same study showed higher activity (5.03 ± 0.49 µM and 4.91 ± 0.98 µM, respectively) than the reference drug benznidazole (B1666585) (30.00 ± 0.68 µM). nih.gov The structure-activity relationship analysis indicated that the presence of a chlorine atom at position 4 of the phenoxy group on position 2 of the pyridine ring was crucial for both leishmanicidal and trypanocidal activities. nih.gov
The following table summarizes the anti-parasitic activities of selected derivatives.
| Compound | Parasite | EC50/IC50 Value | Reference Drug | Reference Drug EC50/IC50 |
| 21 | Leishmania | 9.24 ± 1.00 µM | Miltefosine | 25 ± 1.40 µM |
| 22 | Leishmania | 12.37 ± 1.15 µM | Miltefosine | 25 ± 1.40 µM |
| 23 | Leishmania | 5.69 ± 2.65 µM | Miltefosine | 25 ± 1.40 µM |
| 22 | Trypanosoma | 5.03 ± 0.49 µM | Benznidazole | 30.00 ± 0.68 µM |
| 23 | Trypanosoma | 4.91 ± 0.98 µM | Benznidazole | 30.00 ± 0.68 µM |
Computational Chemistry and Molecular Modeling of 2 4 Chlorophenoxy Pyridin 3 Yl Methanol Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Detailed molecular docking studies specifically for [2-(4-Chlorophenoxy)pyridin-3-yl]methanol were not found in the available search results. While research exists for various other pyridine (B92270) derivatives, showing their potential interactions with biological targets like EGFR, VEGFR-2, and enzymes associated with Alzheimer's disease, specific data detailing the binding energies, key amino acid residue interactions (such as hydrogen bonds or hydrophobic interactions), or predicted binding poses for this compound is not available. nih.govekb.egresearchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These studies can provide insights into properties like molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution.
A review of scientific literature did not yield specific quantum chemical calculations or electronic structure analyses for this compound. Studies have been performed on structurally related isomers, such as (RS)-(4-bromophenyl)(pyridine-2yl)methanol, where DFT was used to analyze the vibrational spectra, HOMO-LUMO gap, and molecular electrostatic potential. scispace.com However, analogous detailed analyses—including data on orbital energies, MEP maps, or Natural Bonding Orbital (NBO) analysis—for the specific compound this compound are not present in the search results. nih.govscispace.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These techniques provide insight into the flexibility of a molecule, its preferred three-dimensional shapes (conformations), and its stability in a simulated biological environment.
Specific conformational analysis or molecular dynamics simulation studies for this compound could not be located in the available literature. While MD simulations have been used to investigate the dynamics of other pyridine analogues and guest molecules within crystal lattices, there is no published research detailing the conformational preferences, structural stability, or dynamic behavior of this compound. nih.govresearchgate.net Similarly, while crystal structure data is available for the related isomer (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, which provides experimental conformational information for that specific molecule, such data does not exist for this compound. nih.gov
Applications of 2 4 Chlorophenoxy Pyridin 3 Yl Methanol in Chemical Biology and Advanced Organic Synthesis
Role as a Precursor in Complex Molecule Synthesis
In advanced organic synthesis, compounds featuring a pyridine (B92270) ring and a methanol (B129727) group are valued as key intermediates for constructing more complex molecular architectures. The hydroxymethyl group (-CH2OH) is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions.
Heterocyclic compounds with such functional groups serve as foundational building blocks in medicinal chemistry and materials science. nbinno.com For instance, other substituted pyridin-2-yl-methanol derivatives are recognized for their role in creating intricate molecules for various research and development projects. nbinno.com The pyridine nitrogen offers a site for quaternization or N-oxide formation, further expanding its synthetic utility. The 4-chlorophenoxy group modifies the electronic properties and steric profile of the molecule, which can influence its reactivity and the properties of the final products.
Development of Chemical Probes and Research Tools
Chemical probes are selective small molecules used to study the function of proteins and explore biological pathways. nih.gov While no specific chemical probes derived directly from [2-(4-Chlorophenoxy)pyridin-3-yl]methanol are documented in the search results, its scaffold is representative of structures often used as a starting point for probe development. The development of novel antagonists for biological targets, such as the Transient Receptor Potential Vanilloid 3 (TRPV3), has involved the synthesis and optimization of various pyridinyl methanol derivatives. nih.gov The process typically involves systematic modification of a core structure to enhance potency, selectivity, and pharmacokinetic properties.
Table 1: General Criteria for a High-Quality Chemical Probe
| Criteria | Description |
|---|---|
| Potency | Should demonstrate high affinity for its intended target, typically with an IC50 or EC50 value in the nanomolar range. |
| Selectivity | Must exhibit high selectivity for the target protein over other related proteins to avoid off-target effects. |
| Mechanism of Action | The interaction with the target should be well-characterized and understood. |
| Cellular Activity | The probe must be able to penetrate cells and engage its target in a cellular context. |
Utility in Materials Science Research (e.g., Perovskite Solar Cells)
Perovskite solar cells represent a significant advancement in photovoltaic technology, with a general structural formula of ABX3. sigmaaldrich.com Research in this area often focuses on optimizing the materials used for the different layers of the solar cell, such as the electron transport layer (ETL) and the hole transport layer (HTL), to improve efficiency and stability. mdpi.com Organic small molecules and polymers play crucial roles, particularly as hole-transporting materials (HTMs) or as passivating agents to reduce defects at the perovskite surface. sciengine.comresearchgate.net
Although pyridine-containing compounds are used in some contexts within perovskite solar cell research, for example as components of dopants for HTMs, no specific studies were found that utilize this compound as a component or additive in the fabrication of perovskite solar cells. mdpi.comsciengine.com
Scaffold for Coordination Compound Development
The pyridine moiety is a classic ligand in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to metal ions. Molecules containing a pyridine ring are frequently used as scaffolds to build complex coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have applications in catalysis, gas storage, and sensing.
The structure of this compound includes not only the pyridine nitrogen but also the oxygen atoms of the ether and alcohol groups, which could potentially act as additional coordination sites, making it a potential chelating ligand. While other substituted pyridine ligands, such as bis(2,6-pyrazolyl)pyridines, have been explicitly used to create novel coordination polymers, specific research detailing the use of this compound as a scaffold for such compounds was not identified in the search results. nih.gov
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Biological Targets and Pathways
The primary historical therapeutic target for compounds structurally related to [2-(4-Chlorophenoxy)pyridin-3-yl]methanol has been the cannabinoid-1 (CB1) receptor, where molecules like Taranabant acted as inverse agonists for the treatment of obesity. researchgate.netclinicaltrialsarena.com However, the development of these agents was halted due to significant psychiatric adverse effects, underscoring the need to explore alternative biological targets to unlock new therapeutic potential while avoiding known liabilities. researchgate.net
Future research should prioritize comprehensive biological screening to identify novel targets. The inherent structural motifs of the compound, namely the phenoxy-pyridine core, are present in molecules with a wide array of biological activities. For example, various pyridine (B92270) derivatives have demonstrated potential as antiviral, antibacterial, antifungal, and anticancer agents. nih.govresearchgate.netnih.gov A systematic investigation into these areas could reveal previously undiscovered applications.
Emerging research on related scaffolds suggests promising avenues:
Ion Channels: Pyridinyl methanol (B129727) moieties are being investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation, inflammation, and skin disorders. nih.gov Screening this compound and its analogs against a panel of ion channels could identify novel modulators for neurological and inflammatory conditions.
Kinase Inhibition: The pyridine nucleus is a common feature in many kinase inhibitors developed for oncology. nih.gov High-throughput screening against diverse kinase families could uncover specific inhibitory activity relevant to cancer or inflammatory diseases.
Anti-Infective Properties: Novel 2-benzoxyl-phenylpyridine derivatives have shown antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Similarly, other complex pyridine compounds have been screened for antibacterial and antifungal activity. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for developing new anti-infective agents.
| Potential Target Class | Therapeutic Area | Rationale Based on Related Scaffolds |
|---|---|---|
| Ion Channels (e.g., TRPV3) | Pain, Inflammation, Dermatology | Pyridinyl methanol derivatives show promise as TRPV3 antagonists. nih.gov |
| Protein Kinases | Oncology, Inflammation | Pyridine scaffolds are prevalent in numerous kinase inhibitors. nih.gov |
| Viral Proteins | Infectious Disease | Related phenoxy-pyridine compounds exhibit antiviral activity. nih.gov |
| Bacterial/Fungal Enzymes | Infectious Disease | Screening of similar heterocyclic compounds has revealed antimicrobial potential. researchgate.net |
Development of Novel Synthetic Routes with Enhanced Efficiency
To facilitate further research and potential development, the synthesis of this compound and its derivatives must be efficient, scalable, and environmentally sustainable. Current synthetic methods can often be improved in terms of yield, reaction time, and waste generation. Future efforts should focus on modern synthetic methodologies aligned with the principles of green chemistry. rasayanjournal.co.in
Key opportunities for synthetic innovation include:
Aryne Chemistry: A recently reported method for the synthesis of 2-phenoxypyridine (B1581987) derivatives utilizes aryne chemistry, offering a mild and efficient route that avoids harsh conditions and may provide higher yields. rsc.org Adapting this methodology could streamline the production of the core phenoxy-pyridine structure.
Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established green chemistry technique that can dramatically reduce reaction times from hours to minutes and often improves product yields for heterocyclic compounds. nih.gov
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like substituted pyridines from three or more starting materials in a single step. tandfonline.commdpi.com These reactions are highly atom-economical and efficient, making them ideal for building libraries of derivatives for biological screening. bohrium.com
Catalysis: Employing advanced catalytic systems, including recyclable or heterogeneous catalysts, can enhance reaction efficiency, improve selectivity, and simplify product purification, thereby reducing solvent waste and energy consumption. mdpi.com
| Synthetic Strategy | Key Advantages | Potential Impact |
|---|---|---|
| Aryne Chemistry | Mild reaction conditions, high efficiency. rsc.org | Improved synthesis of the core 2-phenoxypyridine scaffold. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. nih.gov | Rapid and efficient production of target compounds and analogs. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. mdpi.combohrium.com | Facilitates the creation of diverse derivatives for structure-activity relationship studies. |
| Advanced Catalysis | Increased selectivity, reduced waste, easier purification. mdpi.com | More sustainable and cost-effective manufacturing processes. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these approaches can be used to predict its biological activities, understand its interactions with potential targets, and guide the design of new derivatives with improved properties.
Future research should leverage the following computational strategies:
Molecular Docking and Dynamics: Docking studies can predict the binding orientation of the compound within the active sites of various proteins, helping to prioritize targets for experimental validation. nih.govnih.govplos.org Subsequent molecular dynamics (MD) simulations can assess the stability of these predicted interactions over time.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of analogs to correlate their structural features with their biological activity. nih.gov These models are valuable for predicting the potency of new, unsynthesized compounds and identifying the key molecular properties that drive activity.
Off-Target Prediction and Toxicity Modeling: A significant challenge in drug development is predicting and mitigating off-target effects and toxicity. nih.gov Computational tools can screen the compound against databases of known toxicity-related proteins (e.g., hERG) and build predictive models for potential adverse effects, allowing for the early-stage design of safer molecules. nih.gov
Integration into Multi-component Systems for Enhanced Functionality
A significant emerging opportunity lies in using this compound as a building block for more complex, multi-component molecular systems designed for enhanced or synergistic functionality. This moves beyond the traditional "one molecule, one target" paradigm.
Promising future directions include:
Multi-Target-Directed Ligands (MTDLs): Complex diseases often involve multiple biological pathways. MTDLs are single chemical entities designed to interact with two or more distinct targets simultaneously. nih.govnih.gov The this compound scaffold could be linked to other pharmacophores to create hybrid molecules. For instance, combining it with a moiety known to target an inflammatory enzyme could produce an MTDL with synergistic effects for treating neuroinflammatory disorders. The design of MTDLs is a rational approach to developing more effective therapies for multifactorial diseases. mdpi.com
Drug Conjugates and Prodrugs: The methanol group provides a convenient chemical handle for conjugation. It could be linked to other drugs, targeting moieties, or solubilizing groups to improve pharmacokinetic properties, enable targeted delivery to specific tissues, or create prodrugs that release the active compound under specific physiological conditions.
Functional Materials: The phenoxy-pyridine structure could be incorporated into polymers or biomaterials. For example, its integration into a drug-eluting coating for medical devices could provide localized therapeutic effects, such as preventing inflammation or infection.
By pursuing these future research directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold, moving beyond its historical context and unlocking new opportunities in medicine and materials science.
Q & A
Q. What are the optimal conditions for synthesizing [2-(4-Chlorophenoxy)pyridin-3-yl]methanol to maximize yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 3-hydroxypyridine with 4-chlorophenol under basic conditions (e.g., NaOH in dichloromethane) to form the phenoxy intermediate .
- Step 2: Protect the hydroxyl group during subsequent steps (e.g., using TBSCl) to avoid side reactions.
- Step 3: Reduce the carbonyl group (if present) to methanol using NaBH₄ or LiAlH₄, followed by deprotection .
Key Considerations: - Monitor reaction progress via TLC or HPLC.
- Optimize temperature (e.g., 0–25°C) to prevent decomposition of the chlorophenoxy moiety .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer: Use a combination of techniques:
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer:
- Polar solvents: Soluble in methanol, DMSO, and DMF due to the hydroxyl and aromatic groups .
- Nonpolar solvents: Limited solubility in hexane or toluene.
- Experimental Tip: For kinetic studies, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (≤1% DMSO to avoid solvent effects) .
Advanced Research Questions
Q. How does the chlorophenoxy substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 4-chlorophenoxy group acts as an electron-withdrawing substituent, which:
- Enhances electrophilicity at the pyridine C-2 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Requires careful optimization of catalysts: Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours .
Data Contradiction Note: Some studies report reduced coupling efficiency due to steric hindrance from the bulky phenoxy group; verify via control experiments with model substrates .
Q. What strategies are effective for resolving racemic mixtures of this compound?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 12.3 min for R, 14.1 min for S) .
- Enzymatic Resolution: Employ lipase B (e.g., CAL-B) to selectively esterify the R-enantiomer with vinyl acetate in tert-butyl methyl ether .
Validation: Confirm enantiomeric excess (>99%) via polarimetry or chiral HPLC .
Q. How stable is this compound under acidic or oxidative conditions?
Methodological Answer:
- Acidic Conditions (pH <3): The hydroxyl group undergoes protonation, leading to potential dehydration. Monitor via LC-MS for degradation products (e.g., m/z 225.05 corresponding to [M-H₂O+H]⁺) .
- Oxidative Conditions (H₂O₂, ROS): The chlorophenoxy moiety is susceptible to oxidation. Use antioxidants (e.g., BHT) in storage buffers .
Stability Data:
| Condition | Half-Life (25°C) | Major Degradant |
|---|---|---|
| pH 7.4 (PBS) | >30 days | None detected |
| pH 2.0 (HCl) | 48 hours | Dehydrated derivative |
| 10 mM H₂O₂ | 6 hours | Quinone-like byproduct |
Q. What in silico methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The chlorophenoxy group shows high affinity for hydrophobic pockets .
- ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 inhibition risk .
Validation: Compare computational results with in vitro assays (e.g., IC₅₀ values for kinase inhibition) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
